![molecular formula C12H18 B14398453 3-Methylidenespiro[5.5]undec-1-ene CAS No. 87482-39-1](/img/structure/B14398453.png)
3-Methylidenespiro[5.5]undec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenespiro[5.5]undec-1-ene is a chemical compound characterized by its unique spiro structure, which consists of two rings connected through a single carbon atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties . The spiro structure imparts chirality to the molecule, making it an interesting subject for stereochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenespiro[5.5]undec-1-ene typically involves the formation of the spiro structure through cyclization reactions. One common method includes the use of metallated allenol ethers, which undergo acid-catalyzed ring closure to form the spiro compound . The reaction conditions often involve the use of lithium derivatives and methoxypropadiene, followed by sequential dialkylation and acid-catalyzed cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to manage the cyclization reactions efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
3-Methylidenespiro[5.5]undec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The spiro structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
3-Methylidenespiro[5.5]undec-1-ene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methylidenespiro[5.5]undec-1-ene involves its interaction with molecular targets through its spiro structure. The chirality and conformational flexibility of the compound allow it to interact with various enzymes and receptors, potentially modulating their activity . The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylidenespiro[5.5]undec-1-ene include:
Spiro[5.5]undecane derivatives: Such as 3,9-disubstituted-spiro[5.5]undecane.
1,3-Dioxane and 1,3-Dithiane spiranes: These compounds share the spiro structure but contain different heteroatoms in the rings.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of a methylene group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
87482-39-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3-methylidenespiro[5.5]undec-4-ene |
InChI |
InChI=1S/C12H18/c1-11-5-9-12(10-6-11)7-3-2-4-8-12/h5,9H,1-4,6-8,10H2 |
InChI Key |
SFUIGWNHNLZBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2(CCCCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


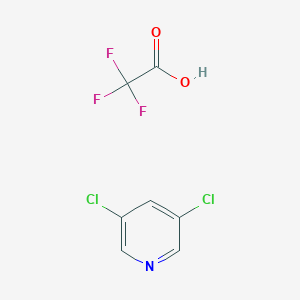
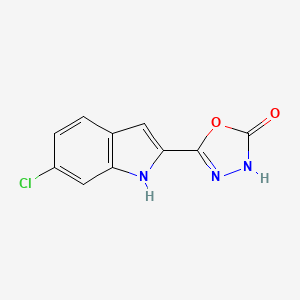
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
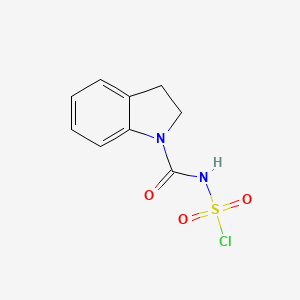
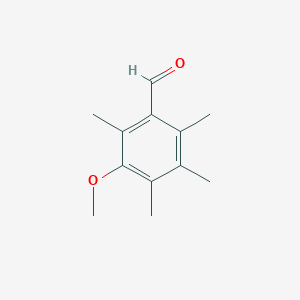
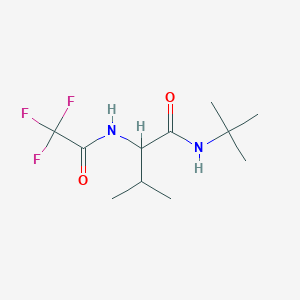
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)

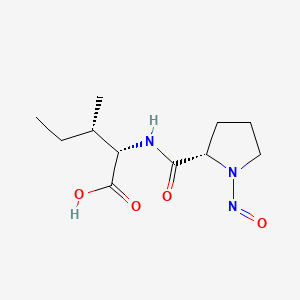
![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)
![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
